molecular formula C15H12ClF2NO2 B2429756 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide CAS No. 339010-92-3

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide

Cat. No.: B2429756
CAS No.: 339010-92-3
M. Wt: 311.71
InChI Key: BZGXDXRJJZKQDL-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, difluoroacetamide moiety, and a phenyl group.

Mechanism of Action

Target of Action

It’s structurally similar to the well-known herbicide mcpa (4-chloro-2-methylphenoxy)acetic acid . MCPA is a synthetic auxin, a type of plant growth regulator . Therefore, it’s plausible that 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide may also target auxin receptors in plants.

Mode of Action

As a potential synthetic auxin, this compound would mimic the action of natural auxins. Auxins regulate various aspects of plant growth and development. When applied in high doses, synthetic auxins like MCPA can cause uncontrolled, rapid growth, leading to the death of the plant .

Biochemical Pathways

Auxins generally work by binding to auxin receptors, triggering a cascade of events that lead to gene expression changes and ultimately, alterations in plant growth and development .

Pharmacokinetics

The physicochemical properties of similar compounds, such as solubility and thermal stability, have been characterized . These properties can influence the bioavailability of the compound.

Result of Action

Synthetic auxins typically cause rapid, uncontrolled growth in plants, often leading to their death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the solubility and stability of the compound . Additionally, the specific environmental conditions of the target plants, such as soil type and moisture levels, can also impact the effectiveness of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of 4-chloro-2-methylphenol with a suitable difluoroacetamide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final synthesis under stringent quality control measures. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide stands out due to its unique combination of a difluoroacetamide moiety and a phenyl group, which imparts distinct chemical and biological properties. Its dual functionality as both a synthetic auxin and a bioactive compound makes it versatile for various applications .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO2/c1-10-9-11(16)7-8-13(10)21-15(17,18)14(20)19-12-5-3-2-4-6-12/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGXDXRJJZKQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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